molecular formula C13H18FNO4S2 B2545248 3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine CAS No. 1796970-06-3

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine

Cat. No.: B2545248
CAS No.: 1796970-06-3
M. Wt: 335.41
InChI Key: JIYMIAPBMWHLBR-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluorophenyl and isobutylsulfonyl groups attached to an azetidine ring

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sulfonyl fluorides in chemical reactions often involves the generation and participation of fluorosulfonyl radicals .

Future Directions

Sulfonyl fluorides are seeing increasing use in various fields, including organic synthesis, chemical biology, drug discovery, and materials science . As such, research into new synthesis methods and applications is likely to continue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine typically involves multiple steps, starting with the preparation of the azetidine ring followed by the introduction of the sulfonyl groups. One common approach is to start with the azetidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The fluorophenyl and isobutylsulfonyl groups are then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler hydrocarbons or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Fluorophenyl)sulfonyl)-1-(methylsulfonyl)azetidine
  • 3-((4-Fluorophenyl)sulfonyl)-1-(ethylsulfonyl)azetidine
  • 3-((4-Fluorophenyl)sulfonyl)-1-(propylsulfonyl)azetidine

Uniqueness

3-((4-Fluorophenyl)sulfonyl)-1-(isobutylsulfonyl)azetidine is unique due to the presence of the isobutylsulfonyl group, which can impart different steric and electronic properties compared to other alkylsulfonyl groups. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)15-7-13(8-15)21(18,19)12-5-3-11(14)4-6-12/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMIAPBMWHLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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